molecular formula C11H12O3 B188791 Methyl 4-methoxycinnamate CAS No. 832-01-9

Methyl 4-methoxycinnamate

Cat. No. B188791
CAS RN: 832-01-9
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-VMPITWQZSA-N
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Description

Methyl 4-methoxycinnamate is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 4-methoxycinnamic acid with methanol . It is a monomethoxybenzene and an alkyl cinnamate .


Synthesis Analysis

The synthesis of Methyl 4-methoxycinnamate involves the Heck reaction of 4-iodoanisole with styrene or methyl acrylate . The catalyst used is 2% palladium on silica and the base is diisopropylethylamine due to its solubility in the reaction solvent . Another synthesis pathway includes cross metathesis . The high efficiency of the nitro-Grela catalyst has been used in the cross metathesis of trans-anethole with 2-ethylhexyl acrylate to produce octyl methoxycinnamate .


Molecular Structure Analysis

The molecular formula of Methyl 4-methoxycinnamate is C11H12O3 . The InChI key is VEZIKIAGFYZTCI-VMPITWQZSA-N . The SMILES representation is COC(=O)\C=C\c1ccc(OC)cc1 .


Chemical Reactions Analysis

The UV spectra of Methyl 4-methoxycinnamate contains a maximum at 310 nm . The energy for the main electronic transition is around 3.95 eV and could be explained by electron delocalization on the aromatic ring and ester group, which is important to UV absorption .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 4-methoxycinnamate is 192.21 .

Scientific Research Applications

1. Sunscreen Filter Dynamics

Methyl 4-methoxycinnamate, particularly in its form as Methyl-E-4-methoxycinnamate (E-MMC), is a model chromophore for commercial sunscreen agents. Studies have explored its excited state dynamics upon UV-B photoexcitation, revealing insights into the photoprotection mechanisms of sunscreen. These dynamics are influenced by the environment, showing different behaviors in gas-phase versus solution-phase (Peperstraete et al., 2016).

2. Chemical Constituents in Natural Products

Methyl 4-methoxycinnamate has been identified as a chemical constituent in natural products. For instance, it was isolated from the leaves of Palicourea coriacea, a plant species, indicating its presence in various natural environments (Silva et al., 2008).

3. Photostability Studies

Research has been conducted on the protective effects of methyl 4-methoxycinnamate (and derivatives) in preventing the ultraviolet-A photodegradation of β-carotene. The studies focus on understanding how these compounds offer photostability, which is crucial for their effectiveness in sunscreen and other protective applications (Morabito et al., 2012).

4. Photodegradation in Environmental Contexts

The photodegradation of 2-ethylhexyl 4-methoxycinnamate, a related compound, has been studied in the presence of reactive oxygen and chlorine species. This research is vital for understanding the environmental impact of such compounds when they enter water systems (Gackowska et al., 2014).

5. Analytical Chemistry Applications

Methyl 4-methoxycinnamate has been used in analytical chemistry, particularly in the context of environmental monitoring. Techniques such as liquid chromatography-ultraviolet spectrophotometry detection have been applied to determine the presence of UV filters, including methyl 4-methoxycinnamate, in surface water samples (Vidal et al., 2010).

Safety And Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Studies have evaluated the efficacy of Methyl 4-methoxycinnamate in preventing postoperative peritoneal adhesions and determined that Methyl 4-methoxycinnamate covering peritoneal surfaces decreases adhesion formation . This effect is more notable when Methyl 4-methoxycinnamate is applied before the induction of trauma .

properties

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl 4-methoxycinnamate

CAS RN

3901-07-3, 832-01-9
Record name Methyl trans-4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl p-methoxycinnamate
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Record name Methyl (E)-p-methoxycinnamate
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Record name METHYL 4-METHOXYCINNAMATE
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Record name Methyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

94 - 95 °C
Record name Methyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030752
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing 4-methoxycinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLITE® IR 400 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl 4-methoxycinnamate (from formula I where X1═H, X2═H, X3═OCH3, X4═H, X5═H, R═CH3) is isolated in 91% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.37 (2H, d), 6.80 (2H, d), 6.22 (1H, d, J=16.55 Hz), 3.73 (3H, s), 3.70 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.7, 161.4, 144.5, 129.7, 127.1, 115.2, 114.3, 55.3, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
400
Quantity
0.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with methyl acetate in step (a); methyl p-methoxycinnamate is formed in step (b) and methyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Methoxycinnamic acid was dissolved in refluxing methanol containing a catalytic amount of hydrogen chloride to form methyl p-methoxycinnamate. The yield of purified ester was 85%, m.p. 88°-89° (lit. 90°; Dictionary of Organic Compounds, II, Sir Ian Heilbron, ed., p. 600 (1946)): λmaxCCl4 3.32, 3.38 and 3.52 (CH1 --OCH3), 5.81 (C=O), 6.1 and 10.15 (CH-CH, trans), 7.95 and 8.5--8.6 (ester)μ. The NMR (δ) supported the expected structure: 6.13-7.78 (series of multiples, aromatic and vinyl), 3.86 (--CO2CH3), and 3.78 (Ar--O--CH3).
Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

p-Anisidine (12.3 g) was dissolved in 55 ml acetic acid and 15 ml water and cooled to 10° C. 98% Sulfuric acid (15 g) was added slowly with agitation while cooling the reaction vessel, a 500 ml three necked round bottom flask equipped with stirrer, thermometer, dropping funnel and cooling bath. Sodium nitrite (6.9 g dissolved in 20 ml water) was then added at 0°-2° C. over one hour while stirring. Excess nitrous acid was then neutralized by the addition of 0.05 g t-butylamine. After 10 minutes, palladium (O) dibenzylidene acetone (Pd(dba)2, 0.15 g) was added followed by methyl acrylate (12.9 g) and butylated hydroxytoluene (0.03 g). The cooling bath was then removed and the temperature allowed to slowly reach ambient conditions (25° C.). After 22 hours of stirring, the acid was neutralized with excess 10% sodium hydroxide solution (aqueous) and the mixture allowed to separate. The aqueous layer was separated and extracted twice with 20 ml portions of ethyl ether. The ether layers were combined with the organic phase, concentrated on a rotary evaporator to remove the ether and distilled to give 19.0 g of methyl p-methoxycinnamate (99% yield, purity 95% by GC).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.05 g
Type
catalyst
Reaction Step Six
Quantity
12.9 g
Type
reactant
Reaction Step Seven
[Compound]
Name
butylated hydroxytoluene
Quantity
0.03 g
Type
reactant
Reaction Step Eight
Quantity
0.15 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods V

Procedure details

A suspension of 300 g of 4-methoxycinnamic acid (J. Chem. Soc., Chem. Comm., 355, (1978)) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 96 hours. The solution is concentrated, cooled, and filtered to give as a white solid, 4-methoxycinnamic acid methyl ester, mp 85°-86° C.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-methoxycinnamate
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Citations

For This Compound
130
Citations
PL Lau, RWK Allen, P Styring - Beilstein Journal of Organic …, 2013 - beilstein-journals.org
… Figure 6: Conversion of 4-iodoanisole to methyl 4-methoxycinnamate (●) at 155 C and 200 bar as a function of reactor run time. The open symbols are the conversions to the different …
Number of citations: 9 www.beilstein-journals.org
VL Pardini, SK Sakata, RR Vargas… - Journal of the Brazilian …, 2001 - SciELO Brasil
… The influence of current density, cell type, electrode material, solvent, substrate and base concentration was investigated for methyl 4-methoxycinnamate.The products result from …
Number of citations: 14 www.scielo.br
D Castro‐Vazquez… - Chemical Biology & …, 2022 - Wiley Online Library
… The compounds with the highest inhibition were methyl 4-methoxycinnamate (21) (97.02%), methyl 3,4,5-trimethoxycinnamate (14) (96.92%), methyl 3,4-dimethoxycinnamate (22) (…
Number of citations: 1 onlinelibrary.wiley.com
SF Juhan, SM Mohd Nor, NK Kassim… - Chemistry Research …, 2018 - chemrj.org
… As expected from the coupling of iodovanillin (1) and methyl ester derivatives (2), the reaction of 4 with methyl 4-methoxycinnamate (2c) and methyl ferulate (2e) yield coumarin 3c and …
Number of citations: 1 chemrj.org
NPE Hikmawanti, LP Dwita - IOP Conference Series: Earth and …, 2021 - iopscience.iop.org
… (84.55%); ethyl cinnamate trans (5.05%), methyl 4-methoxycinnamate (4.02%), ethyl-cis-p-… -p-methoxycinnamate (96.20%) and methyl 4-methoxycinnamate (1.62%). It was concluded …
Number of citations: 3 iopscience.iop.org
H Satooka, P Cerda, HJ Kim, WF Wood… - … and Biophysical Research …, 2017 - Elsevier
… In addition, cinnamic acid (10) and methyl 4-methoxycinnamate (11) also inhibited the same tyrosinase-catalyzed oxidation as previously reported [16]. Based on the results, these …
Number of citations: 24 www.sciencedirect.com
H Satooka, K Nihei, I Kubo - Phytochemistry Letters, 2022 - Elsevier
… of methyl 4-methoxycinnamate (8), whose oxidizable phenolic hydroxy group was blocked. Surprisingly, methyl 4-methoxycinnamate still … Both methyl 4-methoxycinnamate and methyl …
Number of citations: 1 www.sciencedirect.com
N Putu Ermi Hikmawanti… - IOP Conference Series …, 2021 - ui.adsabs.harvard.edu
… (84.55%); ethyl cinnamate trans (5.05%), methyl 4-methoxycinnamate (4.02%), ethyl-cis-p-… -p-methoxycinnamate (96.20%) and methyl 4-methoxycinnamate (1.62%). It was concluded …
Number of citations: 0 ui.adsabs.harvard.edu
PM Chatrabhuji, AP Zala, NK Undavia - Org chem, 2015 - researchgate.net
… Methyl-4 – methoxycinnamate (38.4 gm; 0.2 mole) was dissolved in ethanol (150 ml; 95%) with stirring. Hydrazine hydrate (40 ml; 80%) was added drop-wise and contents were …
Number of citations: 1 www.researchgate.net
P Weitkamp, K Vosmann, N Weber - Journal of agricultural and …, 2006 - ACS Publications
Various medium- or long-chain alkyl cinnamates and hydroxycinnamates, including oleyl p-coumarate as well as palmityl and oleyl ferulates, were prepared in high yield by lipase-…
Number of citations: 54 pubs.acs.org

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